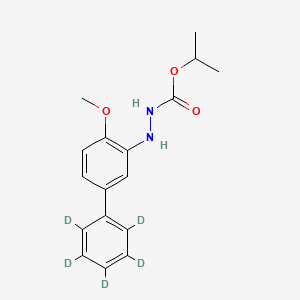
Bifenazate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bifenazate-d5 is a deuterated analog of Bifenazate, a carbazate acaricide used primarily for controlling mite infestations in agricultural settings. The compound is labeled with deuterium, which makes it useful as an internal standard in mass spectrometry for the quantification of Bifenazate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bifenazate-d5 involves the incorporation of deuterium atoms into the Bifenazate molecule. One common method is the transesterification reaction, where a compound represented by formula (I) reacts with isopropanol . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques like LC-MS/MS is common to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
Bifenazate-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form Bifenazate-diazene.
Hydrolysis: The compound hydrolyzes in water, producing methoxy- and hydroxy-biphenyls.
Substitution: Deuterium atoms in this compound can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Ascorbic acid is commonly used to protect Bifenazate from oxidation.
Hydrolysis: The hydrolysis reaction is typically conducted in sterile water solutions in the dark.
Major Products
Bifenazate-diazene: Formed during oxidation.
Methoxy- and hydroxy-biphenyls: Formed during hydrolysis.
Scientific Research Applications
Bifenazate-d5 is widely used in scientific research due to its stability and deuterium labeling. Some applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Bifenazate.
Biology: Studied for its effects on mite populations and its potential as a pest control agent.
Medicine: Research on its potential effects on mammalian systems.
Industry: Used in the development of new acaricides and pesticides.
Mechanism of Action
Bifenazate-d5 acts as a positive allosteric modulator of GABA receptors containing the resistance to dieldrin (Rdl) subunit homolog TuGABAR in spider mites . This interaction shifts the GABA-induced response, leading to the effective control of mite populations . The compound is differentially metabolized in insects and mites, contributing to its high selectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Bifenazate-d5 is unique due to its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical purposes . Unlike other acaricides, Bifenazate-d5 has a specific mode of action targeting GABA receptors, making it highly effective against resistant mite populations .
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
305.38 g/mol |
IUPAC Name |
propan-2-yl N-[2-methoxy-5-(2,3,4,5,6-pentadeuteriophenyl)anilino]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20)/i4D,5D,6D,7D,8D |
InChI Key |
VHLKTXFWDRXILV-UPKDRLQUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)OC)NNC(=O)OC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


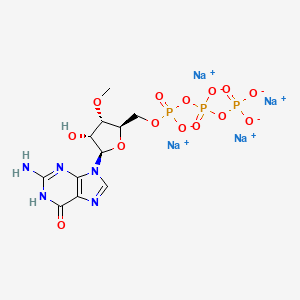
![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)

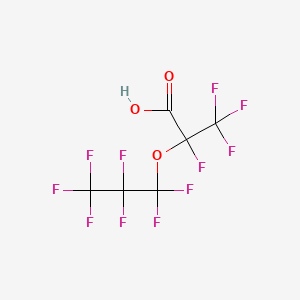
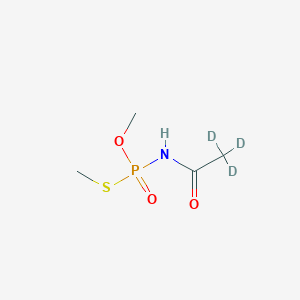
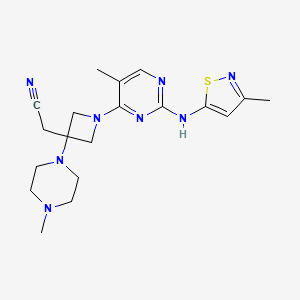
![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
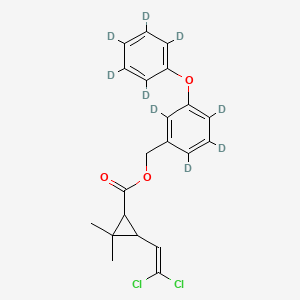
![4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10856059.png)
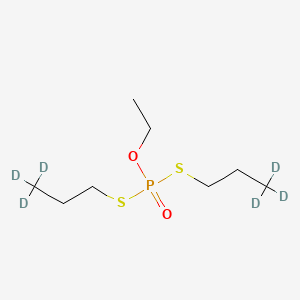
![(2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol](/img/structure/B10856065.png)
![5-(4-Cyclohexylphenyl)-3-(3-(fluoromethyl)azetidine-1-carbonyl)-2-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10856070.png)
![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)
